molecular formula C16H29N9O6 B12581050 N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide CAS No. 201488-48-4

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide

Cat. No.: B12581050
CAS No.: 201488-48-4
M. Wt: 443.46 g/mol
InChI Key: DIPJNWNJXOETCA-JTQLQIEISA-N
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Description

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide is a complex peptide derivative Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide likely involves multiple steps of peptide coupling reactions. These reactions typically use reagents such as carbodiimides (e.g., EDC or DCC) and coupling agents like HOBt or HOAt to facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such complex peptides may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for producing large quantities of peptides for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may undergo various chemical reactions, including:

    Oxidation: This reaction could modify specific amino acid residues, potentially altering the compound’s activity.

    Reduction: Reduction reactions might be used to protect or deprotect functional groups during synthesis.

    Substitution: Substitution reactions could introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation might yield sulfoxides or sulfonates, while substitution could introduce new side chains or functional groups.

Scientific Research Applications

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may have several scientific research applications, including:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Investigating its role in biological processes and interactions with proteins or enzymes.

    Medicine: Potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might involve binding to these targets, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other peptide derivatives with comparable structures, such as:

  • N-Acetylglycylglycyl-L-ornithylglycylglycinamide
  • N-Acetylglycylglycyl-N~5~-(methylidene)-L-ornithylglycylglycinamide

Uniqueness

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide’s uniqueness lies in its specific sequence and functional groups, which may confer distinct properties and applications compared to other peptides.

Properties

CAS No.

201488-48-4

Molecular Formula

C16H29N9O6

Molecular Weight

443.46 g/mol

IUPAC Name

(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C16H29N9O6/c1-9(26)21-6-12(28)23-8-14(30)25-10(3-2-4-20-16(18)19)15(31)24-7-13(29)22-5-11(17)27/h10H,2-8H2,1H3,(H2,17,27)(H,21,26)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H4,18,19,20)/t10-/m0/s1

InChI Key

DIPJNWNJXOETCA-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

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